molecular formula C19H28ClNO5 B3999718 4-(2-tert-butyl-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid

4-(2-tert-butyl-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid

Cat. No.: B3999718
M. Wt: 385.9 g/mol
InChI Key: LGVVPWYHLJBJEO-UHFFFAOYSA-N
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Description

4-(2-tert-butyl-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a chlorophenoxy moiety, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-tert-butyl-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chlorophenoxy intermediate: This involves the reaction of 2-tert-butyl-4-chlorophenol with an appropriate halogenating agent to introduce the chlorophenoxy group.

    Alkylation: The intermediate is then subjected to alkylation with a suitable alkylating agent to introduce the prop-2-enyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-tert-butyl-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as halides, alcohols, and amines

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups.

Scientific Research Applications

4-(2-tert-butyl-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-tert-butyl-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-tert-butyl-4-chlorophenoxy)piperidine hydrochloride
  • 4-[4-(2-tert-butyl-4-chlorophenoxy)butyl]-2,6-dimethylmorpholine oxalate
  • 4-(2-tert-butyl-4-chlorophenoxy)butylamine oxalate

Uniqueness

Compared to similar compounds, 4-(2-tert-butyl-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

4-(2-tert-butyl-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.C2H2O4/c1-5-10-19-11-6-7-12-20-16-9-8-14(18)13-15(16)17(2,3)4;3-1(4)2(5)6/h5,8-9,13,19H,1,6-7,10-12H2,2-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVVPWYHLJBJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCCNCC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-tert-butyl-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
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4-(2-tert-butyl-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
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4-(2-tert-butyl-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
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4-(2-tert-butyl-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
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4-(2-tert-butyl-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
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4-(2-tert-butyl-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid

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